molecular formula C18H15F2N5O2 B11218628 5-[4-(Difluoromethoxy)phenyl]-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-[4-(Difluoromethoxy)phenyl]-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11218628
M. Wt: 371.3 g/mol
InChI Key: QBHTUZHLTATYGB-UHFFFAOYSA-N
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Description

5-[4-(DIFLUOROMETHOXY)PHENYL]-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both difluoromethoxy and methoxy phenyl groups attached to a tetrazolo-pyrimidine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the tetrazolo-pyrimidine core followed by the introduction of the difluoromethoxy and methoxy phenyl groups through various substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-[4-(DIFLUOROMETHOXY)PHENYL]-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

5-[4-(DIFLUOROMETHOXY)PHENYL]-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: Its chemical properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)phenyl isocyanate
  • 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole

Uniqueness

Compared to similar compounds, 5-[4-(DIFLUOROMETHOXY)PHENYL]-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE stands out due to its combination of difluoromethoxy and methoxy phenyl groups attached to a tetrazolo-pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15F2N5O2

Molecular Weight

371.3 g/mol

IUPAC Name

5-[4-(difluoromethoxy)phenyl]-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H15F2N5O2/c1-26-16-5-3-2-4-13(16)15-10-14(21-18-22-23-24-25(15)18)11-6-8-12(9-7-11)27-17(19)20/h2-10,15,17H,1H3,(H,21,22,24)

InChI Key

QBHTUZHLTATYGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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